molecular formula C23H22N6O B2646611 (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1170585-02-0

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B2646611
CAS RN: 1170585-02-0
M. Wt: 398.47
InChI Key: ZBIYGZMEBFFCQR-UHFFFAOYSA-N
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Description

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Binding Analysis

  • The compound SR141716 (1) has been analyzed for its interaction and binding with the CB1 cannabinoid receptor. The study highlighted the conformational dynamics and molecular interaction of SR141716 with the receptor, providing insights into its antagonistic activity and binding mechanism. The molecular modeling and 3D-quantitative structure-activity relationship (3D-QSAR) models developed in this research offered a detailed understanding of the compound's interaction with the CB1 receptor, emphasizing the significance of the N1 aromatic ring moiety and the pyrazole C3 substituent in its binding and activity (Shim et al., 2002).

Chemical Synthesis and Reactions

  • Research has explored the synthesis of various chemical derivatives involving (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone and its reactions with different nucleophiles for potential applications, including anticancer evaluations. This highlights the versatility of the compound in synthesizing a range of chemical entities with potential biological activities (Gouhar & Raafat, 2015).

Potential Anticonvulsant Activity

  • The compound has been a part of studies focused on synthesizing novel derivatives with potential anticonvulsant activity. The research involved pharmacological evaluation and molecular modelling studies, indicating the therapeutic potential of the synthesized derivatives in modulating biological pathways related to convulsions (Ghareb et al., 2017).

Biochemical Evaluation for Antibacterial Activity

  • Studies have evaluated derivatives of the compound for their potential to improve antibiotic effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The biochemical assessment and molecular modeling studies provided insights into the compound's potential mechanism of action, highlighting its significance in combating antibiotic resistance (Matys et al., 2015).

properties

IUPAC Name

[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17-25-21(15-22(26-17)29-10-9-24-16-29)27-11-13-28(14-12-27)23(30)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIYGZMEBFFCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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